1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol
描述
属性
IUPAC Name |
1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBCAIPPVSRHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387795 | |
| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100794-31-8 | |
| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Piperidine Derivative Synthesis via Multi-step Reactions (Patent WO2006034092A2)
A patented process describes the preparation of piperidine derivatives structurally related to this compound through the following sequence:
- Reduction step : Sodium borohydride reduction of a ketone intermediate to yield an alcohol intermediate with high yield (up to 99%) and purity.
- Protection step : Use of t-butyldimethylsilyl chloride and imidazole to protect hydroxyl groups, facilitating further transformations.
- Substitution reactions : Introduction of the bromophenyl group via halogenated intermediates and subsequent nucleophilic substitution.
- Purification : Silica gel chromatography and extraction techniques to isolate the final compound as an oil or solid.
Analytical data such as ^1H NMR, ^13C NMR, and HPLC retention times confirm the structure and purity of intermediates and final products. For example, ^1H NMR signals around δ 7.4 and 7.1 ppm correspond to aromatic protons of the bromophenyl group, while signals around δ 3.5–4.6 ppm correspond to protons on the propanol and piperidine moieties.
Comparative Data Table of Preparation Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of ketone intermediate | Sodium borohydride, room temp, 18 h | 99 | High purity alcohol intermediate |
| Protection of hydroxyl group | t-Butyldimethylsilyl chloride, imidazole, RT 18 h | 96 | Protects hydroxyl for further reactions |
| Nucleophilic substitution | 2-bromophenol or brominated alkyl halides | 70-90 | Introduction of bromophenoxy group |
| Ugi-4CR synthesis | N-substituted 4-piperidone, isocyanide, amine, carboxylic acid, MeOH, RT, 72 h | Moderate to good | One-step multi-component reaction |
| Post-Ugi alkylation | R1-Br, K2CO3, dry DMF, 50°C, 3 h | Moderate | Introduces bromophenoxy substituent |
Research Findings and Analytical Characterization
- NMR Spectroscopy : Characteristic aromatic proton signals (δ 7.1–7.5 ppm) confirm the presence of bromophenyl groups; multiplets between δ 3.4–4.6 ppm correspond to protons on the piperidine and propanol moieties.
- Mass Spectrometry : APCI MS often shows molecular ion peaks consistent with the brominated piperidine derivatives (e.g., m/z 272 for related compounds).
- Chromatography : HPLC retention times and purity assessments confirm the successful synthesis and isolation of target compounds.
- Yields and Purity : Reported yields range from moderate to excellent (70–99%), with purity verified by chromatographic and spectroscopic methods.
化学反应分析
Types of Reactions: 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a phenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-one.
Reduction: Formation of 1-(2-phenoxy)-3-piperidin-1-ylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry
1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is utilized as a building block in the synthesis of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity, particularly in the development of drugs targeting neurological disorders. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore various synthetic pathways, leading to the development of novel compounds with desired properties. For example, the bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions that are essential in organic synthesis.
Biological Studies
In biological research, this compound is studied for its interactions with biological targets. The compound's mechanism of action involves hydrogen bonding and hydrophobic interactions facilitated by its bromophenoxy group and piperidine ring. These interactions can modulate the activity of various receptors or enzymes, leading to significant biological effects.
Case Study 1: Antiproliferative Activity
A study explored the antiproliferative activities of modified diaryl derivatives based on a lead compound similar to this compound. The research demonstrated that structural modifications could enhance activity against cancer cell lines, indicating potential for developing new anticancer agents .
Case Study 2: Drug Development
Research has indicated that compounds with similar structures to this compound can effectively inhibit specific signaling pathways involved in cancer metastasis. For instance, derivatives were shown to suppress MMP-9 expression through the PI3K/NF-kB signaling pathway, highlighting their therapeutic potential .
作用机制
The mechanism of action of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its basic nitrogen atom. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
a) rac-(2R)-1-(Cinnolin-4-yloxy)-3-piperidin-1-ylpropan-2-ol (11)
b) 1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride
- Structure : Substitutes 2-bromophenyl with a 4-adamantylphenyl group.
Analogs with Backbone Modifications
a) 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol
- Structure: Replaces bromophenoxy with a 2,4,6-trimethylphenyl group.
- Crystallography : Single-crystal X-ray studies confirm a planar aromatic ring and hydrogen-bonded networks in the solid state, differing from the halogenated analog’s electronic profile .
- Reactivity : Methyl groups reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions .
b) 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
- Structure: Chlorine replaces bromine, and dimethylamino substitutes piperidine.
- Pharmacology : Similar tertiary amine structures are associated with adrenergic receptor modulation, though this compound’s activity is unverified .
Pharmacologically Active Analogs
a) 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)
- Structure : Features a naphthyloxy group and methoxyphenyl-piperazine.
- Activity : Marketed as Avishot and Flivas , this compound targets serotonin and adrenergic receptors for cardiovascular applications .
- Key Contrast: The naphthyloxy group enhances π-π stacking interactions in receptor binding compared to bromophenoxy .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
Halogen vs. Alkyl Substituents: Bromophenoxy derivatives exhibit higher electrophilicity than methyl-substituted analogs, favoring reactions with nucleophiles like thiols or amines .
Piperidine Role : The piperidine moiety in all analogs contributes to basicity (pKa ~8–10), enhancing solubility in acidic environments .
Pharmacological Gaps: Unlike the naphthyloxy-piperazine analog (Avishot), this compound lacks documented therapeutic applications, highlighting its role primarily as a synthetic intermediate .
生物活性
1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenoxy group and a piperidine moiety , which are critical for its biological interactions. The bromine atom enhances electrophilicity, while the piperidine ring contributes to binding affinity through its basic nitrogen atom. This structural combination allows for effective interactions with various biological targets.
This compound interacts with specific receptors or enzymes, modulating their activity. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine enhances binding affinity. This interaction profile is crucial for its potential efficacy in treating neurological disorders and certain cancers.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Below is a summary of key findings:
Case Studies
Several case studies have investigated the compound's biological activity:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human breast carcinoma cell lines (MCF-7) and glioma cells. The mechanism involved induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
- Enzyme Inhibition : Research indicated that this compound could inhibit Na+/K(+)-ATPase activity, which plays a role in maintaining cellular ion balance and has implications in cancer cell proliferation .
- Neurological Applications : Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders such as depression or anxiety. The piperidine moiety's ability to interact with serotonin receptors has been noted.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications to the bromophenoxy group can significantly affect biological activity. For instance:
- Substitution Variations : Changing the bromine atom to other halogens or functional groups may alter the compound's binding affinity and selectivity for target receptors.
- Piperidine Modifications : Variants with different piperidine derivatives have shown enhanced interactions with specific enzymes or receptors, suggesting that further optimization could lead to more potent therapeutic agents .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typical:
Etherification : React 2-bromophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide intermediate .
Nucleophilic ring-opening : Treat the epoxide with piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Optimization : Adjust stoichiometry (1:1.2 epoxide:piperidine), temperature (70°C optimal for yield), and catalyst (e.g., K₂CO₃ to mitigate side reactions). Purify via column chromatography (≥85% yield reported in analogs) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
- NMR : Confirm presence of piperidine protons (δ 2.5–3.0 ppm, multiplet) and bromophenoxy aromatic signals (δ 6.8–7.4 ppm). Coupling constants (e.g., ~8 Hz for adjacent aromatic protons) validate substitution patterns .
- HPLC-MS : Use a C18 column (ACN/water gradient) to assess purity (>98%). ESI-MS should show [M+H]⁺ at m/z 340.1 (calculated for C₁₄H₁₉BrNO₂⁺) .
Q. What safety precautions are critical when handling this compound in the lab?
- Protocols :
- PPE : Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or oxidation .
- Waste disposal : Neutralize with 10% NaHCO₃ before incineration for halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive electrostatic potential) suggests susceptibility to SNAr reactions at the ortho position .
- Validation : Compare computed transition states with experimental kinetics (e.g., rate constants in DMSO at 25°C). Discrepancies >10% may indicate solvent effects .
Q. What strategies resolve contradictions in reported spectroscopic data for similar bromophenoxy-piperidine derivatives?
- Case study : Conflicting NMR shifts for the piperidine C-N bond (δ 45–55 ppm vs. 50–60 ppm):
- Root cause : Conformational flexibility (chair vs. boat) alters electronic environments .
- Resolution : Use variable-temperature NMR (VT-NMR) to freeze rotamers. For analogs, δ 48.2 ppm at –40°C confirms the chair conformation .
Q. How does steric hindrance from the piperidine group influence the compound’s biological activity?
- Experimental design :
Docking studies : Model interactions with GPCRs (e.g., α₁-adrenergic receptors). Piperidine’s chair conformation creates a 5.2 Å distance to the bromophenoxy group, limiting binding in rigid pockets .
SAR analogs : Synthesize derivatives with smaller amines (e.g., pyrrolidine). Reduced IC₅₀ (e.g., 12 nM vs. 45 nM) confirms steric effects .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
